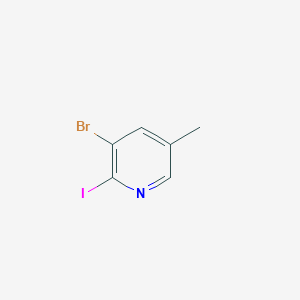![molecular formula C13H11Cl3Si B178962 Benzene, 1,1'-[(trichlorosilyl)methylene]bis- CAS No. 18089-94-6](/img/structure/B178962.png)
Benzene, 1,1'-[(trichlorosilyl)methylene]bis-
Übersicht
Beschreibung
Benzene, 1,1'-[(trichlorosilyl)methylene]bis-, also known as benzhydryl(trichloro)silane, is an organosilicon compound with the chemical formula C13H11Cl3Si. It is a colorless to light yellow liquid that is highly reactive and sensitive to moisture. This compound is widely used in organic synthesis, particularly as a reagent and intermediate in the production of various silicon-containing compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzene, 1,1'-[(trichlorosilyl)methylene]bis- is typically synthesized by the reaction of diphenylmethylmagnesium bromide with trichlorosilane. The process involves the following steps:
Formation of Diphenylmethylmagnesium Bromide: This is achieved by reacting bromobenzene with magnesium in the presence of anhydrous ether.
Reaction with Trichlorosilane: The diphenylmethylmagnesium bromide is then reacted with trichlorosilane to produce trichloro(diphenylmethyl)silane.
Industrial Production Methods: In industrial settings, the production of trichloro(diphenylmethyl)silane involves large-scale reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions and decomposition.
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, 1,1'-[(trichlorosilyl)methylene]bis- undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Reduction: Can be reduced to form silanes.
Substitution: Undergoes nucleophilic substitution reactions to form different organosilicon compounds
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles such as alcohols, amines, and thiols
Major Products:
Hydrolysis: Silanols and hydrochloric acid.
Reduction: Silanes.
Substitution: Various organosilicon compounds depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Benzene, 1,1'-[(trichlorosilyl)methylene]bis- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of silicon-containing compounds.
Biology: Employed in the modification of biomolecules and surfaces for biological studies.
Medicine: Investigated for potential use in drug delivery systems and as a precursor for bioactive silicon compounds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates
Wirkmechanismus
The mechanism of action of trichloro(diphenylmethyl)silane involves its high reactivity with nucleophiles and electrophiles. The silicon atom in the compound is highly electrophilic due to the presence of three chlorine atoms, making it susceptible to nucleophilic attack. This reactivity allows it to participate in various chemical transformations, including hydrolysis, reduction, and substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Benzene, 1,1'-[(trichlorosilyl)methylene]bis- can be compared with other similar compounds such as:
Trichlorosilane (HSiCl3): Used in the production of ultrapure silicon for the semiconductor industry.
Methyltrichlorosilane (CH3SiCl3): A precursor for forming cross-linked siloxane polymers.
Chlorosilane (H3SiCl): Used in various chemical processes and as a precursor for other silicon-containing compounds.
Uniqueness: Benzene, 1,1'-[(trichlorosilyl)methylene]bis- is unique due to its specific structure, which includes a diphenylmethyl group attached to the silicon atom. This structure imparts distinct reactivity and properties, making it valuable in specialized applications in organic synthesis and material science .
Eigenschaften
IUPAC Name |
benzhydryl(trichloro)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl3Si/c14-17(15,16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEBTXPFGLSBBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60578634 | |
| Record name | Trichloro(diphenylmethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18089-94-6 | |
| Record name | Trichloro(diphenylmethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B178903.png)

![8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B178912.png)

![2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B178915.png)




